molecular formula C12H8BrCl2NO2S B11173159 4-bromo-N-(2,4-dichlorophenyl)benzenesulfonamide

4-bromo-N-(2,4-dichlorophenyl)benzenesulfonamide

Cat. No.: B11173159
M. Wt: 381.1 g/mol
InChI Key: USBMUJSWNATPBE-UHFFFAOYSA-N
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Description

4-bromo-N-(2,4-dichlorophenyl)benzenesulfonamide is an organic compound with the molecular formula C12H8BrCl2NO2S It is a sulfonamide derivative, characterized by the presence of a bromine atom, two chlorine atoms, and a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(2,4-dichlorophenyl)benzenesulfonamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with 2,4-dichloroaniline. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction conditions generally include stirring the mixture at room temperature for several hours, followed by purification through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(2,4-dichlorophenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The sulfonamide group can participate in oxidation and reduction reactions, leading to the formation of sulfonic acids or sulfinamides.

    Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids or esters.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

    Coupling Reactions: Palladium catalysts, such as palladium acetate, in the presence of bases like potassium carbonate.

Major Products Formed

    Substitution Reactions: Formation of azido or thiocyanato derivatives.

    Oxidation and Reduction: Formation of sulfonic acids or sulfinamides.

    Coupling Reactions: Formation of biaryl compounds.

Scientific Research Applications

4-bromo-N-(2,4-dichlorophenyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-bromo-N-(2,4-dichlorophenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the bromine and chlorine atoms may enhance the compound’s binding affinity through halogen bonding or hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties. Compared to its chloro and fluoro analogs, the bromine atom provides different steric and electronic effects, potentially leading to variations in biological activity and chemical reactivity.

Properties

Molecular Formula

C12H8BrCl2NO2S

Molecular Weight

381.1 g/mol

IUPAC Name

4-bromo-N-(2,4-dichlorophenyl)benzenesulfonamide

InChI

InChI=1S/C12H8BrCl2NO2S/c13-8-1-4-10(5-2-8)19(17,18)16-12-6-3-9(14)7-11(12)15/h1-7,16H

InChI Key

USBMUJSWNATPBE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)NC2=C(C=C(C=C2)Cl)Cl)Br

Origin of Product

United States

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